molecular formula C14H9Cl2FN2S B5764198 5-chloro-2-[(2-chloro-6-fluorobenzyl)thio]-1H-benzimidazole

5-chloro-2-[(2-chloro-6-fluorobenzyl)thio]-1H-benzimidazole

Cat. No. B5764198
M. Wt: 327.2 g/mol
InChI Key: WIUNNAASGSIOIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-2-[(2-chloro-6-fluorobenzyl)thio]-1H-benzimidazole is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of benzimidazole derivatives, which have been extensively studied for their diverse biological activities.

Mechanism of Action

The exact mechanism of action of 5-chloro-2-[(2-chloro-6-fluorobenzyl)thio]-1H-benzimidazole is not fully understood. However, it has been suggested that it exerts its antitumor activity by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. It also induces apoptosis, a process of programmed cell death, in cancer cells. The antifungal activity of this compound is thought to be due to its ability to disrupt the fungal cell membrane.
Biochemical and Physiological Effects:
5-chloro-2-[(2-chloro-6-fluorobenzyl)thio]-1H-benzimidazole has been shown to have several biochemical and physiological effects. It inhibits the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It also exhibits anti-angiogenic activity, which prevents the formation of new blood vessels in tumors. In addition, it has been shown to modulate the immune system by increasing the production of cytokines.

Advantages and Limitations for Lab Experiments

The advantages of using 5-chloro-2-[(2-chloro-6-fluorobenzyl)thio]-1H-benzimidazole in lab experiments include its potent antitumor and antifungal activity, as well as its ability to modulate the immune system. However, its limitations include its relatively low solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, its mechanism of action is not fully understood, which can make it challenging to optimize its therapeutic potential.

Future Directions

There are several future directions for research on 5-chloro-2-[(2-chloro-6-fluorobenzyl)thio]-1H-benzimidazole. One potential direction is to investigate its potential as a combination therapy with other chemotherapeutic agents. Another direction is to explore its potential as a treatment for other diseases, such as fungal infections and autoimmune disorders. Additionally, further studies are needed to elucidate its mechanism of action and optimize its therapeutic potential.

Synthesis Methods

The synthesis of 5-chloro-2-[(2-chloro-6-fluorobenzyl)thio]-1H-benzimidazole involves the reaction of 2-chloro-6-fluorobenzyl chloride with 5-chloro-1H-benzimidazole-2-thiol in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide or dimethyl sulfoxide, and the product is obtained in good yield after purification.

Scientific Research Applications

5-chloro-2-[(2-chloro-6-fluorobenzyl)thio]-1H-benzimidazole has been studied extensively for its potential therapeutic applications. It has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It also exhibits antifungal activity against Candida albicans, a common fungal pathogen.

properties

IUPAC Name

6-chloro-2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2FN2S/c15-8-4-5-12-13(6-8)19-14(18-12)20-7-9-10(16)2-1-3-11(9)17/h1-6H,7H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIUNNAASGSIOIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CSC2=NC3=C(N2)C=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2FN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-2-[(2-chloro-6-fluorobenzyl)sulfanyl]-1H-benzimidazole

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